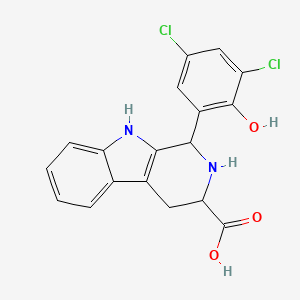

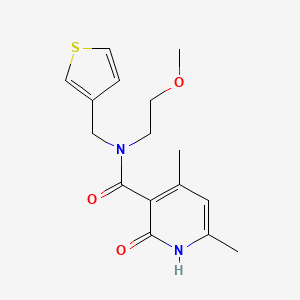

![molecular formula C19H23ClN4OS B5506077 2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzaldehyde thiosemicarbazone](/img/structure/B5506077.png)

2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzaldehyde thiosemicarbazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzaldehyde thiosemicarbazone, also known as CB-DABT, is a thiosemicarbazone compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

A novel class of thiosemicarbazides/thiosemicarbazones, derived from reactions of N-[N',N'-diethylamino(thiocarbonyl)]benzimidoyl chloride with 4,4-dialkylthiosemicarbazides, has shown significant antiproliferative effects in vitro. These compounds, including oxorhenium(V) complexes with similar thiosemicarbazone structures, demonstrate remarkable cell growth inhibition, highlighting their potential in developing new therapeutic agents (Nguyen et al., 2009).

Catalytic Applications in C–C and C–N Coupling

Benzaldehyde thiosemicarbazones have been utilized in the formation of palladium complexes, which exhibit high efficiency in catalyzing C–C and C–N coupling reactions. The formation of these complexes underlines the versatility of thiosemicarbazones in facilitating important synthetic reactions, opening avenues for their application in organic synthesis (Dutta & Bhattacharya, 2013).

Antiviral and Antimicrobial Activities

Studies have shown that thiosemicarbazones containing benzene and other heterocyclic groups exhibit protective effects against vaccinia virus in mice, underscoring their potential as antiviral agents. These findings suggest that modifications to the thiosemicarbazone structure can influence antiviral activity, providing a basis for the development of new antiviral drugs (Thompson et al., 1953).

Corrosion Inhibition

The corrosion inhibition properties of 4-(N,N-diethylamino)benzaldehyde thiosemicarbazone on steel surfaces in acidic environments highlight the application of thiosemicarbazones in protecting metals from corrosion. This aspect is particularly relevant in industrial applications where metal longevity is crucial (Poornima et al., 2011).

Spectrophotometric Determination of Metals

The use of 4-(N,N-diethylamino)benzaldehyde thiosemicarbazone as a sensitive and selective reagent for the spectrophotometric determination of palladium(II) showcases the potential of thiosemicarbazones in analytical chemistry for the detection and quantification of metal ions in various samples (Parameshwara et al., 2007).

Propiedades

IUPAC Name |

[(E)-[2-[(4-chlorophenyl)methoxy]-4-(diethylamino)phenyl]methylideneamino]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN4OS/c1-3-24(4-2)17-10-7-15(12-22-23-19(21)26)18(11-17)25-13-14-5-8-16(20)9-6-14/h5-12H,3-4,13H2,1-2H3,(H3,21,23,26)/b22-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVGJTGXRAQQMMN-WSDLNYQXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)C=NNC(=S)N)OCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=S)N)OCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(pyrrolidin-1-ylmethyl)-4-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5505994.png)

![2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5506007.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5506021.png)

![3-(ethylthio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5506026.png)

![3-pyridinyl 2-chloro-5-[(diethylamino)sulfonyl]benzoate](/img/structure/B5506031.png)

![N-(2-methylphenyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5506040.png)

![isopropyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate](/img/structure/B5506069.png)

![(3S*,4R*)-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5506081.png)

![4-{[(4-acetylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5506085.png)